(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide
Overview
Description
(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide is a synthetic organic compound characterized by its unique structural features, including a bromine and fluorine-substituted phenyl ring, an oxazolidinone core, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide typically involves multiple steps:
Formation of the Oxazolidinone Core: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromine and Fluorine Substituents: The phenyl ring is functionalized with bromine and fluorine atoms using electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorine gas or a fluorinating agent like Selectfluor.
Attachment of the Acetamide Group: The final step involves the acylation of the oxazolidinone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinediones.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohol derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Oxazolidinediones.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for various chemical modifications, making it versatile for different applications.
Mechanism of Action
The mechanism of action of (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
(5S)-N-[3-(4-Chloro-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide: Similar structure with a chlorine atom instead of bromine.
(5S)-N-[3-(4-Bromo-3-methylphenyl)-2-oxooxazolidin-5-ylmethyl]acetamide: Similar structure with a methyl group instead of fluorine.
(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
The uniqueness of (5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the phenyl ring, along with the oxazolidinone core and acetamide group, makes it a valuable compound for various research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[(5S)-3-(4-bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSAYGFWQXJHBE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470662 | |
Record name | N-{[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856677-05-9 | |
Record name | N-[[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856677-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(5S)-3-(4-Bromo-3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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